Cas no 56962-14-2 (2,6-dichloro-3-hydroxybenzaldehyde)

2,6-Dichloro-3-hydroxybenzaldehyde is a chlorinated aromatic aldehyde with a hydroxyl group at the meta position relative to the formyl functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in electrophilic and nucleophilic transformations, enabling selective functionalization. The presence of both electron-withdrawing chloro groups and an electron-donating hydroxyl group contributes to its unique electronic properties, making it valuable for constructing complex molecular architectures. High purity grades are available to meet stringent application requirements. Proper handling and storage are recommended due to its sensitivity to light and moisture.
2,6-dichloro-3-hydroxybenzaldehyde structure
56962-14-2 structure
Product Name:2,6-dichloro-3-hydroxybenzaldehyde
CAS No:56962-14-2
MF:C7H4Cl2O2
MW:191.01146030426
MDL:MFCD24673790
CID:347228
PubChem ID:10442530
Update Time:2025-10-05

2,6-dichloro-3-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2,6-dichloro-3-hydroxy-
    • 2,6-dichloro-3-hydroxybenzaldehyde
    • MFCD24673790
    • starbld0018248
    • JDTZZOXWEJEADB-UHFFFAOYSA-N
    • DTXSID70439944
    • BS-51035
    • EN300-1086816
    • SY268236
    • AMY17525
    • CS-0188370
    • 56962-14-2
    • 2,6-dichloro-3-hydroxy-benzaldehyde
    • SCHEMBL1413983
    • Z3244840495
    • MDL: MFCD24673790
    • Inchi: 1S/C7H4Cl2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H
    • InChI Key: JDTZZOXWEJEADB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C=O)Cl)O

Computed Properties

  • Exact Mass: 189.95892
  • Monoisotopic Mass: 189.9588348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

2,6-dichloro-3-hydroxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1052325-1g
2,6-Dichloro-3-hydroxybenzaldehyde
56962-14-2 95%
1g
$700 2024-07-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD464029-100mg
2,6-Dichloro-3-hydroxybenzaldehyde
56962-14-2 97%
100mg
¥963.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD464029-250mg
2,6-Dichloro-3-hydroxybenzaldehyde
56962-14-2 97%
250mg
¥1608.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD464029-1g
2,6-Dichloro-3-hydroxybenzaldehyde
56962-14-2 97%
1g
¥3223.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD464029-5g
2,6-Dichloro-3-hydroxybenzaldehyde
56962-14-2 97%
5g
¥2149.0 2022-02-28
eNovation Chemicals LLC
Y1104237-1g
2,6-Dichloro-3-hydroxy-benzaldehyde
56962-14-2 95%
1g
$900 2024-07-23
Alichem
A019144465-25g
2,6-Dichloro-3-hydroxybenzaldehyde
56962-14-2 95%
25g
940.50 USD 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UI901-1g
2,6-dichloro-3-hydroxybenzaldehyde
56962-14-2 97%
1g
774.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UI901-200mg
2,6-dichloro-3-hydroxybenzaldehyde
56962-14-2 97%
200mg
257.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UI901-50mg
2,6-dichloro-3-hydroxybenzaldehyde
56962-14-2 97%
50mg
113.0CNY 2021-07-15

2,6-dichloro-3-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56962-14-2)2,6-dichloro-3-hydroxybenzaldehyde
Order Number:A940086
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:32
Price ($):195.0/394.0
Email:sales@amadischem.com

Additional information on 2,6-dichloro-3-hydroxybenzaldehyde

Recent Advances in the Study of 2,6-Dichloro-3-hydroxybenzaldehyde (CAS: 56962-14-2) and Its Applications in Chemical Biology and Pharmaceutical Research

2,6-Dichloro-3-hydroxybenzaldehyde (CAS: 56962-14-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its significance as a building block for the development of novel therapeutics, including antimicrobial, antifungal, and anticancer agents. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

One of the most notable developments in the study of 2,6-dichloro-3-hydroxybenzaldehyde is its role in the synthesis of Schiff base derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Schiff bases derived from this aldehyde exhibit potent antimicrobial activity against drug-resistant bacterial strains, including MRSA. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for further drug development.

In addition to its antimicrobial properties, 2,6-dichloro-3-hydroxybenzaldehyde has been investigated for its potential in cancer therapy. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported that derivatives of this compound show selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. Mechanistic studies revealed that these derivatives induce apoptosis via the mitochondrial pathway, suggesting a novel mechanism of action that could be exploited for targeted cancer treatments.

The compound's unique chemical structure has also made it valuable in materials science applications. Researchers have utilized 2,6-dichloro-3-hydroxybenzaldehyde as a precursor for the synthesis of functionalized polymers with potential applications in drug delivery systems. A 2024 study in Polymer Chemistry described the development of pH-responsive polymeric nanoparticles incorporating this aldehyde, which demonstrated improved drug loading capacity and controlled release profiles compared to conventional systems.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and environmentally friendly methods for producing 2,6-dichloro-3-hydroxybenzaldehyde. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) presented a microwave-assisted synthesis method that reduces reaction times and improves yields while minimizing hazardous waste generation. This development is particularly significant for scaling up production while adhering to increasingly stringent environmental regulations.

Looking forward, the versatility of 2,6-dichloro-3-hydroxybenzaldehyde continues to inspire innovative research across multiple disciplines. Current studies are exploring its potential in neurodegenerative disease research, with preliminary results indicating that certain derivatives may modulate pathways involved in Alzheimer's disease progression. As research progresses, this compound is likely to remain an important focus in the development of new therapeutic agents and functional materials in the chemical biology and pharmaceutical fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56962-14-2)2,6-dichloro-3-hydroxybenzaldehyde
A940086
Purity:99%/99%
Quantity:250mg/1g
Price ($):195.0/394.0
Email